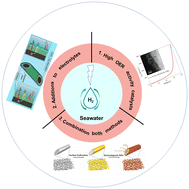Cutting-edge methods for amplifying the oxygen evolution reaction during seawater electrolysis: a brief synopsis
Industrial Chemistry & Materials Pub Date: 2023-08-17 DOI: 10.1039/D3IM00071K
Abstract
Electrochemical water splitting has been considered a clean and continual way for hydrogen (H2) production. Direct seawater electrolysis is a potentially attractive technology due to the ample access to seawater and scarce freshwater resources in some regions. However, the presence of impurities (e.g., Cl−, Mg2+) and the resulting corrosion and side reactions, such as the chloride oxidation reaction (ClOR), makes seawater electrocatalysis more challenging than that of fresh or alkaline water due to competition with the oxygen evolution reaction (OER) at the anode. Consequently, much effort has been devoted to developing approaches to enhance OER performance and suppress the ClOR. In this minireview, we summarize three general strategies for enhancing OER activity and selectivity in seawater electrolysis based on three different concepts: (1) the sole development of robust and high-performance OER catalysts in pure seawater electrolytes, (2) the introduction of additives to seawater electrolytes (e.g., alkalis and/or salts without chloride) to enhance the potential equilibrium gap between the ClOR and OER in combination with regular highly active OER catalysts, and (3) a combination of approaches (1) and (2). Finally, the current challenges and potential opportunities for green H2 production from seawater electrolysis are briefly presented.
Keywords: Electrochemical seawater splitting; Alkaline seawater electrolysis; Oxygen evolution reaction; Hydrogen production; Electrocatalysts.


Recommended Literature
- [1] Training for industry
- [2] Keto analogues and amino acids supplementation induces a decrease of white blood cell counts and a reduction of muscle damage during intense exercise under thermoneutral conditions
- [3] Surface-initiated atom transfer radical polymerization of glycidyl methacrylate and styrene from boron nitride nanotubes
- [4] On the reciprocal relationship between σ-hole bonding and (anti)aromaticity gain in ketocyclopolyenes†
- [5] Back cover
- [6] Cation deficiency enables reversal of dopant segregation at perovskite oxide surfaces under anodic potential†
- [7] A hybrid polymeric material bearing a ferrocene-based pendant organometallic functionality: synthesis and applications in nanopatterning using EUV lithography†
- [8] Crystallization of 3-cyanophenyl 4-cyanobenzoate with AgSbF6: a polar coordination network based on the crisscrossing of intertwined helices
- [9] Contents list
- [10] Coloured chemical image-based models for the prediction of soil sorption of herbicides
Journal Name:Industrial Chemistry & Materials
Research Products
-
CAS no.: 101870-60-4
-
CAS no.: 121578-13-0
-
CAS no.: 1718-53-2
-
CAS no.: 156779-05-4









